2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one
Description
2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one is a fluorinated nucleoside analog characterized by a pyrimidin-4(1H)-one base linked to a modified tetrahydrofuran (THF) sugar moiety. The THF ring features a 3-fluoro substituent, a 4-hydroxy group, and a hydroxymethyl side chain at position 3. The compound’s stereochemistry (2R,3S,4R,5R) is critical for its biological interactions, as minor stereochemical changes can drastically alter efficacy and toxicity profiles.
Properties
Molecular Formula |
C9H12FN3O4 |
|---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
2-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(16)4(3-14)17-8(6)13-2-1-5(15)12-9(13)11/h1-2,4,6-8,14,16H,3H2,(H2,11,12,15)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
BCZCJFDTXSJBPW-PXBUCIJWSA-N |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated tetrahydrofuran ring, followed by the introduction of the pyrimidinone core. Key steps include:
Fluorination: Introduction of the fluorine atom into the tetrahydrofuran ring using fluorinating agents.
Hydroxylation: Addition of hydroxyl groups to the ring structure.
Coupling Reaction: Formation of the pyrimidinone core through coupling reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting tumor growth in cancer research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Biological Activity
The compound 2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one , also known by its CAS number 56632-83-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a pyrimidine ring with a tetrahydrofuran moiety. Its molecular formula is with a molecular weight of 245.21 g/mol. The presence of the fluorine atom and hydroxymethyl groups contributes to its biological activity.
Chemical Structure:
Antiviral Properties
Research indicates that compounds similar to 2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one exhibit antiviral activity against various viruses. For instance, studies have shown that modifications in the pyrimidine ring can enhance efficacy against viral replication by inhibiting viral polymerases.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on specific enzymes critical in disease pathways. For example, it has shown potential as an inhibitor of nucleoside triphosphate hydrolases involved in nucleotide metabolism, which could be beneficial in treating conditions like cancer and viral infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the tetrahydrofuran and pyrimidine components can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxymethyl groups | Increased solubility and bioavailability |
| Fluorination at specific positions | Enhanced binding affinity to target enzymes |
| Alteration of the amino group | Variation in pharmacological profile |
Case Studies
Several studies have highlighted the biological implications of this compound:
- Inhibition of Viral Replication : A study demonstrated that derivatives of this compound inhibited the replication of influenza viruses in vitro. The mechanism was attributed to interference with viral RNA synthesis pathways.
- Cancer Cell Line Studies : In vitro assays using various cancer cell lines indicated that the compound exhibited cytotoxic effects, leading to apoptosis through the activation of caspase pathways.
- Mechanistic Studies : Research involving molecular docking simulations suggested that this compound binds effectively to target enzymes, providing insights into its mechanism of action against specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
